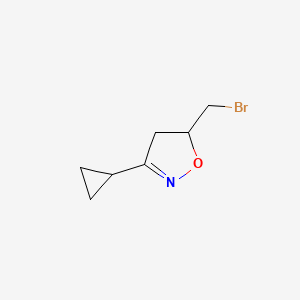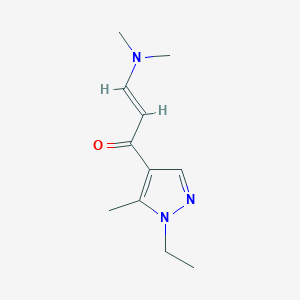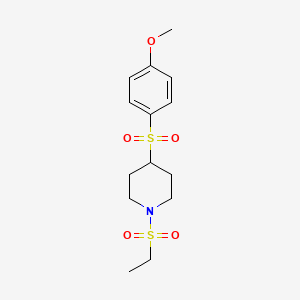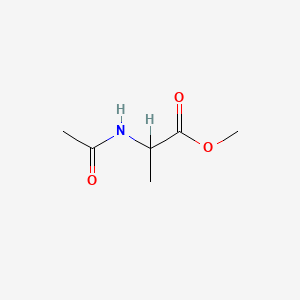
methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate” is a chemical compound with the molecular formula C15H18N2O2 . It has an average mass of 258.316 Da and a monoisotopic mass of 258.136841 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16N2O2/c1-14(2)12-9(7-11(16-14)13(17)18)8-5-3-4-6-10(8)15-12/h3-6,11,15-16H,7H2,1-2H3,(H,17,18) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.作用機序
Harmine exerts its therapeutic effects through various mechanisms of action, including inhibition of monoamine oxidase A (MAO-A), activation of the Wnt/beta-catenin signaling pathway, and modulation of the immune system. MAO-A inhibition leads to an increase in the levels of serotonin, norepinephrine, and dopamine in the brain, which are neurotransmitters involved in mood regulation. The Wnt/beta-catenin signaling pathway plays a crucial role in neuronal development and synaptic plasticity, and its activation by methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate has been shown to enhance neurogenesis and improve cognitive function. Harmine has also been shown to modulate the immune system by inhibiting the activation of T cells and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Harmine has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor properties. Harmine has been shown to scavenge free radicals and reduce oxidative stress, which is implicated in the pathogenesis of several diseases, including cancer and neurodegenerative disorders. Harmine has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models of disease. Additionally, this compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
実験室実験の利点と制限
Harmine has several advantages for use in laboratory experiments, including its availability, low cost, and well-established synthesis methods. Additionally, methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, this compound has several limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
Several future directions for research on methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate include investigating its potential use in combination with other drugs for the treatment of various diseases, exploring its effects on the gut microbiome, and developing novel formulations to improve its solubility and bioavailability. Additionally, further research is needed to elucidate the mechanisms of action of this compound and to identify potential biomarkers for its therapeutic efficacy.
合成法
Harmine can be synthesized from several precursors, including harmaline, harmalol, and methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate N-oxide. The most common method of synthesis involves the reduction of this compound N-oxide with sodium dithionite in the presence of a catalyst.
科学的研究の応用
Harmine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders. Several studies have shown that methyl 1,1-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate exhibits anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Harmine has also been shown to have neuroprotective effects by inhibiting the formation of beta-amyloid plaques in Alzheimer's disease and reducing oxidative stress in Parkinson's disease. Additionally, this compound has been investigated for its potential use in treating depression and anxiety disorders.
特性
IUPAC Name |
methyl 1,1-dimethyl-2,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2)13-10(8-12(17-15)14(18)19-3)9-6-4-5-7-11(9)16-13/h4-7,12,16-17H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCECOYNVQCXLBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CC(N1)C(=O)OC)C3=CC=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[8-Amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide](/img/structure/B2622267.png)


![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide](/img/structure/B2622273.png)
![4-((1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2622274.png)
![N-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2622275.png)
![(E)-4-(Dimethylamino)-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]but-2-enamide](/img/structure/B2622277.png)

![N-(2,5-dimethylphenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2622281.png)

![4-Amino-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]1,2,4-triazine-3-carbonitrile](/img/structure/B2622284.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-naphthamide](/img/structure/B2622288.png)
